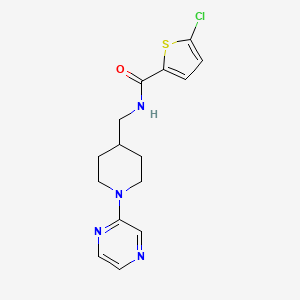

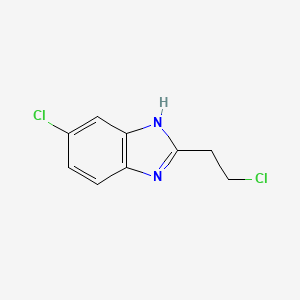

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The compound you mentioned, “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole”, is a benzimidazole derivative with chloroethyl groups attached. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids or other types of carbon acids . The exact synthesis process for “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on various factors and may involve multiple steps.Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would consist of a benzimidazole core with chloroethyl groups attached at the 2nd and 6th positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on the reaction conditions and the other reactants present. Benzimidazoles are known to participate in a variety of chemical reactions, often acting as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on its exact molecular structure. Some general properties of benzimidazole derivatives include a high melting point and good stability .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Benzimidazole derivatives, including 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole, have been extensively studied for their medicinal properties. These compounds are essential constituents in several antihelminthic, antacid, and antibacterial drugs. Their interaction with DNA and interference with DNA-associated processes highlight their potential in drug design targeting various diseases (Bhattacharya & Chaudhuri, 2008).

Antimicrobial and Antifungal Activities

The synthesis and testing of benzimidazole and benzotriazole derivatives against the protozoa Acanthamoeba castellanii have demonstrated these compounds' efficacy, with certain derivatives showing higher activity than the standard antiprotozoal agent chlorohexidine (Kopanska et al., 2004). Additionally, these derivatives are investigated for their antifungal properties, targeting specific microorganisms and serving as potential vermicides or fungicides (M, Anbhule Sachin J, 2021).

Structural Studies and Biological Activity

Structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride have been conducted using various spectroscopic techniques. These studies provide insights into the compound's molecular structure and its potential biological activity, including antibacterial properties (Nour T Abdel Ghani & A. Mansour, 2012).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their corrosion inhibition properties. Theoretical studies correlate their molecular structures with potential activity as corrosion inhibitors, indicating their application in protecting metals from corrosion (Obot & Obi-Egbedi, 2010). Experimental studies further support these findings, demonstrating the effectiveness of certain benzimidazole derivatives in inhibiting the corrosion of iron in acidic solutions (Khaled, 2003).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-2-(2-chloroethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJBPUXYGTUGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)

![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)

![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)

![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)